3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 443663-33-0
VCID: VC6753025
InChI: InChI=1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20)
SMILES: CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N
Molecular Formula: C15H12FN3OS
Molecular Weight: 301.34

3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide

CAS No.: 443663-33-0

Cat. No.: VC6753025

Molecular Formula: C15H12FN3OS

Molecular Weight: 301.34

* For research use only. Not for human or veterinary use.

3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide - 443663-33-0

Specification

CAS No. 443663-33-0
Molecular Formula C15H12FN3OS
Molecular Weight 301.34
IUPAC Name 3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Standard InChI InChI=1S/C15H12FN3OS/c1-8-2-7-11-12(17)13(21-15(11)18-8)14(20)19-10-5-3-9(16)4-6-10/h2-7H,17H2,1H3,(H,19,20)
Standard InChI Key CTCQEBTVOLFDGK-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=C(S2)C(=O)NC3=CC=C(C=C3)F)N

Introduction

Chemical Structure and Nomenclature

Structural Features

3-Amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide consists of a fused thieno[2,3-b]pyridine core with three critical substituents:

  • A 3-amino group at position 3.

  • A methyl group at position 6.

  • A 4-fluorophenylcarboxamide moiety at position 2.

This scaffold shares structural homology with patented thienopyridine derivatives, such as 3-amino-6-(4-aminopiperidin-1-yl)-4-(4-nitrophenyl)thieno[2,3-b]pyridine-2-carboxamide , but distinguishes itself through its simplified substitution pattern. The 4-fluorophenyl group is a common pharmacophore in kinase inhibitors, suggesting potential targeting of ATP-binding domains .

Synthetic Accessibility

While no explicit synthesis route for this compound is documented, analogous methodologies from the literature provide a plausible pathway:

  • Core Formation: Condensation of cyanopyridinethione precursors with α-halo carbonyl compounds under basic conditions (e.g., sodium ethoxide) .

  • Functionalization: Introduction of the 4-fluorophenylcarboxamide group via nucleophilic acyl substitution.

Physicochemical Properties

Spectral Characterization

Data from structurally similar compounds (e.g., 3b and 4b in ) allow inferences about key spectral features:

PropertyExpected CharacteristicsSource Compound Reference
IR (cm⁻¹)3448 (N–H stretch), 2222 (C≡N), 1650 (C=O carboxamide)3b
¹H NMR (DMSO-d6)δ 2.43 (s, CH₃), 7.07–7.89 (m, Ar–H), 10.42 (bs, NH)4b
¹³C NMRPeaks at 169.02 (C=O), 158.57 (C–F coupling), 116.51 (CN)4a
MS (m/z)Molecular ion [M⁺] ≈ 377 (calculated for C₁₆H₁₃FN₄OS), fragment at m/z 267 (base peak)3b

Solubility and Stability

  • LogP: Predicted ~2.8 (moderate lipophilicity due to methyl and fluorophenyl groups).

  • Aqueous Solubility: Limited, necessitating formulation aids (e.g., DMSO for in vitro assays) .

Pharmacological Activity

Antiproliferative Effects

While direct data on this compound are unavailable, structurally related thieno[2,3-b]pyridines exhibit potent activity against cancer cell lines:

CompoundIC₅₀ (μM) HCT-116IC₅₀ (μM) HepG-2Selectivity Index (BJ-1)Reference
3b12.49.84.2
4b18.114.33.1
Target Compound*~15–20†~10–15†N/AInferred

†Estimated based on structural similarity to 3b and 4b .

Mechanism of Action

Molecular docking studies of analogs suggest:

  • Kinase Inhibition: Interaction with EGFR or VEGFR2 ATP-binding pockets via hydrogen bonding (3-amino group) and hydrophobic contacts (fluorophenyl) .

  • Apoptosis Induction: Upregulation of caspase-3/7 observed in HepG-2 cells treated with 3b .

Structure-Activity Relationships (SAR)

Role of Substituents

  • 6-Methyl Group: Enhances metabolic stability compared to bulkier substituents (e.g., piperidinyl in ).

  • 4-Fluorophenyl: Improves target affinity through halogen bonding, as seen in 8a–8d .

  • 3-Amino Group: Critical for hydrogen bonding with kinase catalytic domains .

Comparative Analysis with Patented Derivatives

FeatureTarget CompoundEP2008654A1 Derivatives
Position 6MethylPiperidinyl, oxopiperidinyl
Position 4H (unsubstituted)Nitrophenyl, difluorophenyl
BioactivityAntiproliferative (inferred)Kinase inhibition (explicit)

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